molecular formula C7H6FN5 B1401619 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine CAS No. 1171930-26-9

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Cat. No. B1401619
CAS RN: 1171930-26-9
M. Wt: 179.15 g/mol
InChI Key: QKLSISJWXCLYLL-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a part of a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides .


Synthesis Analysis

The synthesis of this compound involves the creation of a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides . These amides were synthesized and screened for their in vitro antibacterial properties .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine” is represented by the molecular formula C8H5FN4O2 . The molecular weight of this compound is 208.15 .


Chemical Reactions Analysis

The chemical reactions involving “3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine” are primarily related to its synthesis. The compound is part of a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides that were synthesized for antibacterial screening .

Future Directions

The synthesized compounds, including “3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine”, offer a promising, friendly substitute and should be considered as a future goal for medicinal chemists working in the area of antibacterial research .

properties

IUPAC Name

3-fluoro-4-(2H-tetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN5/c8-6-3-4(9)1-2-5(6)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLSISJWXCLYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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